molecular formula C42H70O10 B1213029 20-Deoxysalinomycin CAS No. 64003-50-5

20-Deoxysalinomycin

Cat. No. B1213029
CAS RN: 64003-50-5
M. Wt: 735 g/mol
InChI Key: XLVIXTBNHCWLTO-UHFFFAOYSA-N
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Description

20-Deoxysalinomycin, also known as 20-Deoxysalinomycin, is a useful research compound. Its molecular formula is C42H70O10 and its molecular weight is 735 g/mol. The purity is usually 95%.
BenchChem offers high-quality 20-Deoxysalinomycin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 20-Deoxysalinomycin including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

64003-50-5

Product Name

20-Deoxysalinomycin

Molecular Formula

C42H70O10

Molecular Weight

735 g/mol

IUPAC Name

2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoic acid

InChI

InChI=1S/C42H70O10/c1-11-30(38(45)46)32-16-15-24(4)36(49-32)28(8)34(43)27(7)35(44)31(12-2)37-25(5)23-26(6)42(50-37)19-14-18-41(52-42)22-21-39(10,51-41)33-17-20-40(47,13-3)29(9)48-33/h14,19,24-34,36-37,43,47H,11-13,15-18,20-23H2,1-10H3,(H,45,46)

InChI Key

XLVIXTBNHCWLTO-UHFFFAOYSA-N

SMILES

CCC(C1CCC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CCC4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)C)C)O)C)C(=O)O

Canonical SMILES

CCC(C1CCC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CCC4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)C)C)O)C)C(=O)O

synonyms

20-deoxysalinomycin

Origin of Product

United States

Synthesis routes and methods

Procedure details

Fifty grams of the crude salinomycin powder is dissolved in ethyl acetate and applied to column (50 g of active almina, commercial product of Wako Junyaku Co.). After washing the column with one liter of ethyl acetate, salinomycin and SY-1 are eluted with a 100:5 mixture of ethyl acetate-methanol solution. The fractions containing salinomycin and SY-1 are combined and concentrated. The concentrate is diluted in 50 ml of chloroform-methand solution (100:2) and applied to the column of 300 g silica gel (Wakogel-200, Wako Junyaku Co.) packed in the same solvent mixture. Elution is carried out with the same solvent mixture to give pure salinomycin fraction and pure SY-1 fraction. Each fraction is concentrated and crystallized from acetone-water solution to give 5 g of salinomycin and 30 mg of SY-1 in pure crystals, respectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.